1-(3-fluorophenyl)-3-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea
説明
特性
IUPAC Name |
1-(3-fluorophenyl)-3-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7O/c1-14-11-12-29(28-14)20-10-9-19(26-27-20)23-16-5-7-17(8-6-16)24-21(30)25-18-4-2-3-15(22)13-18/h2-13H,1H3,(H,23,26)(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDZWRAKMBURHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(3-fluorophenyl)-3-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea is a complex organic compound notable for its potential biological activities. Its structure incorporates a urea moiety linked to a fluorophenyl group and a pyridazine derivative, suggesting diverse pharmacological properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Structural Characteristics
The compound's unique structure enhances its interaction with biological targets. The presence of the fluorophenyl group is particularly significant, as fluorine can influence molecular interactions through unique bonding characteristics such as hydrogen bonding and π-interactions.
| Structural Feature | Description |
|---|---|
| Urea Group | Essential for biological activity, particularly in enzyme inhibition |
| Fluorophenyl Group | Enhances binding affinity and selectivity due to fluorine's unique interactions |
| Pyridazine Derivative | Contributes to the compound's overall stability and reactivity |
Biological Activity
Preliminary investigations suggest that 1-(3-fluorophenyl)-3-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea may exhibit significant biological activities, including:
- Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes involved in disease pathways, potentially offering therapeutic benefits in conditions like cancer or metabolic disorders.
- Receptor Interaction : Studies indicate possible interactions with various receptors, which could lead to pharmacological effects relevant in treating inflammatory or neurodegenerative diseases.
Case Studies
Research has shown that compounds structurally similar to 1-(3-fluorophenyl)-3-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea demonstrate promising results:
- JNK Inhibitors : A related study on aminopyrazole-based JNK inhibitors highlighted the importance of the urea moiety for achieving high binding affinity. Modifications to the phenyl groups significantly affected inhibitory activity, indicating that similar strategies could be applied to optimize this compound's efficacy .
- Anticancer Activity : Another investigation into pyrazole derivatives revealed their ability to suppress proliferation in cancer cell lines, suggesting that 1-(3-fluorophenyl)-3-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea might exhibit comparable effects .
The precise mechanism of action remains under investigation. However, molecular docking studies suggest that the compound may bind effectively to target enzymes or receptors, influencing their activity. This interaction could lead to downstream effects in cellular signaling pathways relevant to disease processes.
類似化合物との比較
Key Observations :
- Methoxy (CAS 1013835-70-5) introduces steric bulk and polarity, which may alter solubility .
- Molecular Weight : The target compound (401.4 g/mol) is lighter than piperazine-thiazole derivatives (484–534 g/mol, ), suggesting better bioavailability due to lower molecular weight .
- Synthetic Accessibility : Yields for piperazine-thiazole analogs () range from 83–88%, indicating robust synthetic routes. Data for the target compound’s synthesis are unavailable but could benefit from similar methodologies.
Comparison with Pyrimidine-Based Ureas
Pyrimidine rings replace pyridazine in some analogs, influencing electronic properties and binding:
Key Observations :
- Biological Activity: Pyrimidine-urea 8h modulates cannabinoid receptors, while pyridazine-pyrazole ureas (e.g., ) target kinases, highlighting scaffold-dependent selectivity .
Substituent Impact on Physicochemical Properties
- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity improve membrane permeability and metabolic stability compared to bulkier chlorine .
- Methoxy Groups : The 3-methoxyphenyl variant (CAS 1013835-70-5) may exhibit reduced cellular uptake due to increased polarity but improved solubility .
Research Findings and Implications
- Structural Optimization : The 3-methylpyrazole group in the target compound likely enhances hydrophobic interactions, as seen in kinase inhibitors with similar substituents ().
- Synthetic Challenges : Piperazine-thiazole derivatives () require multi-step synthesis, whereas the target compound’s simpler structure could streamline production.
- Biological Potential: Analogs in –14 with trifluoromethyl or halogen substituents show kinase inhibition, suggesting the target compound merits evaluation in enzyme assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
